4-[4-(2-Hydroxypropan-2-yl)phenyl]benzenesulfonamide
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Overview
Description
4-[4-(2-Hydroxypropan-2-yl)phenyl]benzenesulfonamide, also known as HBS, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. HBS is a sulfonamide derivative that has been found to exhibit anti-inflammatory and analgesic properties. In
Mechanism of Action
The exact mechanism of action of 4-[4-(2-Hydroxypropan-2-yl)phenyl]benzenesulfonamide is not fully understood. However, it is thought to exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune response. This compound has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been found to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-[4-(2-Hydroxypropan-2-yl)phenyl]benzenesulfonamide in lab experiments is its potential therapeutic applications. However, one of the limitations is the lack of information regarding its toxicity and pharmacokinetics. Further studies are needed to determine the safety and efficacy of this compound in humans.
Future Directions
There are several future directions for the research on 4-[4-(2-Hydroxypropan-2-yl)phenyl]benzenesulfonamide. One possible direction is to further investigate its anti-inflammatory and analgesic properties in various animal models. Another direction is to study its potential use in cancer therapy. Additionally, more studies are needed to determine the safety and efficacy of this compound in humans. Overall, the research on this compound has the potential to lead to the development of new therapeutic agents for various inflammatory conditions and cancers.
Synthesis Methods
4-[4-(2-Hydroxypropan-2-yl)phenyl]benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzenesulfonamide with 2-hydroxyisopropylbenzene in the presence of a base. The resulting intermediate is then further reacted with hydroxylamine hydrochloride to yield the final product, this compound.
Scientific Research Applications
4-[4-(2-Hydroxypropan-2-yl)phenyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. This compound has also been shown to have antitumor activity, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
4-[4-(2-hydroxypropan-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-15(2,17)13-7-3-11(4-8-13)12-5-9-14(10-6-12)20(16,18)19/h3-10,17H,1-2H3,(H2,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUHJAQCZGATFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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